4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol, also known as TPE-DOH, is a key intermediate for the synthesis of AIE dyes []. AIE dyes are a class of luminescent materials that exhibit weak emission in dilute solutions but become highly fluorescent when aggregated in a dense state []. This unique property makes them valuable for various scientific research applications, including:
4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol is an organic compound with the molecular formula CHO and a molecular weight of 364.44 g/mol. It exists as a mixture of cis and trans isomers, characterized by its structure which includes two phenolic groups connected by a diphenylethene moiety. This compound typically appears as a white to light yellow solid and has a melting point ranging from 213 °C to 217 °C . It is sensitive to light and air, requiring careful storage under inert conditions to maintain stability .
TPE-DOH itself doesn't have a known biological mechanism of action. However, its significance lies in its role as a precursor for AIE dyes. These dyes exhibit interesting photophysical properties. In dilute solutions, the phenyl rings in the AIE dye can rotate freely, quenching fluorescence. However, upon aggregation (e.g., in a concentrated solution or solid state), the rotation is restricted, leading to enhanced fluorescence []. This "aggregation-induced" property makes them valuable for various applications.
While specific biological activities of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Many phenolic compounds are known for their antioxidant activities and potential roles in inhibiting various enzymes related to cancer and inflammation. Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol typically involves:
This compound has potential applications in various fields:
Several compounds share structural similarities with 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,4'-Bisphenol A | CHO | Commonly used in plastics; endocrine disruptor concerns |
4-Hydroxybenzophenone | CHO | UV filter; used in sunscreens |
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene | CHO | Similar structure; potential for similar applications |
The uniqueness of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol lies in its specific arrangement of phenolic groups and the diphenylethene linkage. This configuration may impart distinct physical and chemical properties compared to other similar compounds.